2,9-Dimethylquinacridone
Overview
Description
2,9-Dimethylquinacridone is a variant of quinacridone, a type of pigment widely used in art and industry . It is also known by the name Pigment Red 122 . The molecular formula of this compound is C22H16N2O2 .
Synthesis Analysis
The production of this compound involves the reaction of diethyl succinylosuccinate/dimethyl succinylosuccinate with p-toluidine, a process known as amine formation/condensation . Further details about the synthesis process can be found in various patents .Molecular Structure Analysis
The molecular structure of this compound has been investigated using techniques such as powder X-ray diffraction and terahertz spectroscopy . These studies have revealed that the NH···O hydrogen bond in this compound is slightly weaker compared to that of γ-quinacridone .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its use as a pigment in various applications such as plastics, enamels, lacquers, and ink-jet printing inks . More specific properties like melting point, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications
Application in Surface-Enhanced Optical Spectroscopy
2,9-Dimethylquinacridone (2,9-DMQA) is significant in artwork and various industries due to its high tinting strength. Studies involving surface-enhanced Raman scattering (SERS) and fluorescence (SEF) have explored its adsorption and detection on silver nanoparticles. These techniques are vital for analyzing pigments like 2,9-DMQA at low concentrations. The pigment's tendency to aggregate was found to be lower due to methyl groups, and its adsorption mechanism suggests a limit of detection around 55 ppb (del Puerto, Domingo, Garcia Ramos, & Sánchez‐Cortés, 2014).
Cohesion in Solid State
In the solid state, 2,9-DMQA, a major product in painting and imaging industries, exhibits unique cohesion properties. Research focusing on the energy partition analysis of its molecular orbital calculations revealed the significant role of NH⋯O hydrogen bonds and additional diagonal-pair interactions, contributing to its stability and heat and light irradiation resistance (Senju, Sakai, & Mizuguchi, 2007).
Electrochemical Performance in Lithium Ion Batteries
2,9-DMQA, beyond its pigment applications, has demonstrated excellent electrochemical performances as an anode material in lithium-ion batteries (LIBs). It shows a high specific capacity, retaining significant capacity at high current densities. This suggests its potential for use in organic LIBs, indicating a shift towards less reliance on inorganic minerals (Yang, Ma, Bi, Xi, Huang, Liu, Su, & Wu, 2020).
Terahertz Spectroscopy in Pigment Identification
Terahertz measurementshave been used to distinguish between different types of quinacridones, including 2,9-DMQA. This method identifies unique vibrational modes in the terahertz spectral range that are characteristic of each pigment type, useful in the identification and dating of modern art. The spectral differences among these pigments, such as the strongest mode appearing at different frequencies, are crucial for precise identification (Squires, Lewis, Zaczek, & Korter, 2017).
Analysis of Structural and Optical Properties
The impact of film thickness on the structural and optical properties of 2,9-DMQA has been extensively studied. Research indicates variations in absorption coefficient and refractive index with changes in film thickness, highlighting its potential in various applications where optical properties are critical (Zidan, El-Khlawany, & El-Menyawy, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
2,9-Dimethylquinacridone, also known as Hostaperm Pink E, is primarily used as a pigment in various industries, including art and imaging . Its primary target is the visual perception of color, where it provides a distinctive pink hue.
Mode of Action
The mode of action of this compound involves the absorption and reflection of light. The specific structure of the compound, including its unique hydrogen bonding pattern , allows it to absorb certain wavelengths of light while reflecting others, resulting in its characteristic color.
Biochemical Pathways
The compound’s interaction with light and its subsequent reflection is a key aspect of its function .
Pharmacokinetics
Its physical and chemical properties, such as its stability and solubility, play a role in its effectiveness as a pigment .
Result of Action
The primary result of this compound’s action is the production of a specific pink color. This is achieved through the compound’s interaction with light and its ability to reflect certain wavelengths .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and light exposure. For instance, the temperature dependence of the crystal structures of this compound was investigated using powder X-ray diffraction and terahertz spectroscopy . Furthermore, this compound is known to be more stable against heat and light irradiation than other similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that the compound has low solubility, which leads to stable structures and low uptake by plants, animals, and humans . The compound also has four hydrogen bond-forming functional groups per molecule, which allow nanoparticle decomposition and enzymatic degradation in natural environments .
Molecular Mechanism
It is known that the compound forms hydrogen bond networks, which could potentially influence its interactions with biomolecules
Temporal Effects in Laboratory Settings
It has been suggested that the compound exhibits excellent electrochemical performances when serving as an anode material in lithium-ion batteries, indicating potential long-term stability .
Properties
IUPAC Name |
2,9-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c1-11-3-5-17-13(7-11)21(25)15-9-20-16(10-19(15)23-17)22(26)14-8-12(2)4-6-18(14)24-20/h3-10H,1-2H3,(H,23,25)(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWSZJSDZKWQAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=CC4=C(C=C3C2=O)NC5=C(C4=O)C=C(C=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052655 | |
Record name | C.I. Pigment Red 122 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Water or Solvent Wet Solid | |
Record name | Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2,9-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
980-26-7 | |
Record name | Pigment Red 122 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=980-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Pigment Red 122 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000980267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2,9-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Pigment Red 122 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,12-dihydro-2,9-dimethylquino[2,3-b]acridine-7,14-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.329 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,9-DIMETHYLQUINACRIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28UCS3P84C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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